molecular formula C8H6BrNS B1288503 2-Bromo-4-methylbenzo[D]thiazole CAS No. 73443-76-2

2-Bromo-4-methylbenzo[D]thiazole

Cat. No.: B1288503
CAS No.: 73443-76-2
M. Wt: 228.11 g/mol
InChI Key: YDBIDZHRJCRSKR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzo[D]thiazole is a heterocyclic compound with the molecular formula C8H6BrNS. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the benzothiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylbenzo[D]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound interacts with bacterial lipids, disrupting their biosynthesis and exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-B can alter neurotransmitter levels, affecting neuronal signaling and potentially offering neuroprotective benefits . Moreover, its antimicrobial activity can lead to the disruption of bacterial cell membranes, ultimately causing cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This binding interaction is crucial for its potential therapeutic effects on neurological disorders. Additionally, its antimicrobial action is attributed to its ability to interfere with bacterial lipid biosynthesis, leading to membrane disruption and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at low temperatures . Its long-term effects on cellular function, particularly in in vitro studies, indicate that prolonged exposure can lead to significant changes in cell viability and function . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as cellular damage and adverse behavioral changes have been observed . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion . This metabolic process involves enzymes such as cytochrome P450, which play a crucial role in the compound’s detoxification and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins and enzymes, further contributing to its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzo[D]thiazole typically involves the bromination of 4-methylbenzo[D]thiazole. One common method includes the reaction of 4-methylbenzo[D]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylbenzo[D]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

2-Bromo-4-methylbenzo[D]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromobenzothiazole
  • 4-Methylbenzothiazole
  • 2-Methylbenzothiazole

Comparison: 2-Bromo-4-methylbenzo[D]thiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring. This dual substitution imparts distinct chemical and biological properties compared to its analog

Properties

IUPAC Name

2-bromo-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIDZHRJCRSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608810
Record name 2-Bromo-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73443-76-2
Record name 2-Bromo-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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